2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311315-04-4
VCID: VC2826472
InChI: InChI=1S/C12H11ClFN3O.ClH/c1-8-6-11(15-12(18)7-13)17(16-8)10-5-3-2-4-9(10)14;/h2-6H,7H2,1H3,(H,15,18);1H
SMILES: CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2F.Cl
Molecular Formula: C12H12Cl2FN3O
Molecular Weight: 304.14 g/mol

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride

CAS No.: 1311315-04-4

Cat. No.: VC2826472

Molecular Formula: C12H12Cl2FN3O

Molecular Weight: 304.14 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride - 1311315-04-4

Specification

CAS No. 1311315-04-4
Molecular Formula C12H12Cl2FN3O
Molecular Weight 304.14 g/mol
IUPAC Name 2-chloro-N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide;hydrochloride
Standard InChI InChI=1S/C12H11ClFN3O.ClH/c1-8-6-11(15-12(18)7-13)17(16-8)10-5-3-2-4-9(10)14;/h2-6H,7H2,1H3,(H,15,18);1H
Standard InChI Key LAYCGMHLVSTVAW-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2F.Cl
Canonical SMILES CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2F.Cl

Introduction

Structural Characteristics

Chemical Identity

The compound 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is definitively identified through several chemical identifiers. The compound is registered under CAS number 1311315-04-4, providing a unique identifier in chemical databases . The free base form (without hydrochloride) has been documented with the following identifiers:

  • Molecular Formula: C₁₂H₁₁ClFN₃O (free base)

  • Molecular Formula with HCl: C₁₂H₁₂Cl₂FN₃O (hydrochloride salt)

  • SMILES Notation: CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2F

  • InChI: InChI=1S/C12H11ClFN3O/c1-8-6-11(15-12(18)7-13)17(16-8)10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,15,18)

  • InChIKey: GCIWRHLPHZZTPL-UHFFFAOYSA-N

In the scientific literature, alternative naming conventions have been observed, including "2-chloro-N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide," reflecting different approaches to numbering the pyrazole ring positions .

Molecular Structure

The central pyrazole ring serves as the core scaffold, providing a planar heterocyclic structure with specific electronic distribution. The 2-fluorophenyl group attached to the N1 position introduces fluorine's unique electronic properties, including high electronegativity and potential hydrogen bond accepting capabilities. The positioning of the fluorine atom at the ortho position of the phenyl ring may influence the conformation of the molecule through intramolecular interactions.

The methyl substituent at the C3 position of the pyrazole ring contributes hydrophobicity and may influence the electronic distribution within the heterocycle. The chloroacetamide moiety at the C5 position provides both hydrogen bonding capabilities through the amide group and potential reactivity through the chloromethyl portion. The hydrochloride salt formation likely occurs at one of the pyrazole nitrogen atoms, enhancing water solubility compared to the free base.

Spectroscopic Data

Predicted Collision Cross Section

Analytical characterization of the compound includes predicted collision cross section (CCS) data, which provides valuable information about the three-dimensional structure and conformational properties. The following table presents predicted CCS values for various adducts of the free base form:

Adductm/zPredicted CCS (Ų)
[M+H]⁺268.06474156.3
[M+Na]⁺290.04668168.9
[M+NH₄]⁺285.09128163.2
[M+K]⁺306.02062164.0
[M-H]⁻266.05018157.6
[M+Na-2H]⁻288.03213163.1
[M]⁺267.05691158.5
[M]⁻267.05801158.5

These predicted CCS values are particularly useful for analytical applications such as ion mobility spectrometry, providing a means to distinguish between isomers or conformers with identical mass spectra . The data indicates that the sodium adduct ([M+Na]⁺) exhibits the largest collision cross section, suggesting it adopts a more extended conformation compared to other ionized forms.

Mass Spectrometry Profiles

Synthetic Approaches

Related Synthetic Precedents

Search result describes the synthesis of thienylpyridyl- and thioether/sulfoxide/sulfone-containing acetamide derivatives, which shares conceptual similarities with potential routes to 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride:

"N-arylacetamide 2a–f and 2-chloro-N-arylacetamide 2g–k, were prepared using their appropriate method, respectively, from the starting material of substituted aniline 1 with satisfying yields" .

The document further describes nucleophilic substitution reactions involving chloroacetamides:

"Both the nucleophilic substitution reactions of mercaptoacetamide (2a–f) with pyridine halide (7a–d) and chloroacetamide (2g–k) with pyridine thiol (8) (i.e., by path A and path B, respectively, in Scheme 3) under conditions of K2CO3/CH3CN and room temperature successfully gave rise to the target compounds" .

These synthetic precedents provide valuable insights into potential approaches for preparing 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride, though specific optimization would be required for this particular target.

Structure-Activity Considerations

Comparison with Related Compounds

The search results provide limited information on direct structural analogs, but do mention a related compound with a 4-fluorophenyl substituent instead of 2-fluorophenyl:

"2-Chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride" (CAS: 1209453-29-1) .

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